3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
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Overview
Description
3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a heterocyclic compound that contains a sulfur atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then cyclized under acidic conditions to yield the desired oxathiazinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with a similar phenyl substitution pattern.
3-(4-Chlorophenyl)propionic acid: A simpler compound with a similar phenyl ring but different functional groups.
Triclocarban: A compound with two chlorinated phenyl rings, structurally similar but with different applications.
Uniqueness
3-(4-Chlorophenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its oxathiazinone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90853-28-4 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C9H8ClNO2S/c10-8-3-1-7(2-4-8)9-11-13-5-6-14(9)12/h1-4H,5-6H2 |
InChI Key |
FREAGLDKQHUXIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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